molecular formula C8H14N2 B13528100 1-(But-2-yn-1-yl)piperazine

1-(But-2-yn-1-yl)piperazine

Cat. No.: B13528100
M. Wt: 138.21 g/mol
InChI Key: DOEWIUHFBWVRSV-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)piperazine is a piperazine derivative featuring a but-2-yn-1-yl substituent at the nitrogen atom of the heterocyclic ring. Piperazine derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and organic synthesis. The but-2-yn-1-yl group introduces an alkyne functionality, which confers unique electronic and steric properties compared to other substituents (e.g., aromatic or alkyl groups). This compound’s linear alkyne chain may influence its reactivity, binding affinity, and metabolic stability, distinguishing it from analogs with bulkier or electron-donating moieties .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-but-2-ynylpiperazine

InChI

InChI=1S/C8H14N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,4-8H2,1H3

InChI Key

DOEWIUHFBWVRSV-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)piperazine typically involves the alkylation of piperazine with a suitable but-2-yn-1-yl halide. One common method involves the reaction of piperazine with 1-bromo-2-butyne in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(But-2-yn-1-yl)piperazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(But-2-yn-1-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogs and Substituent Effects

Piperazine derivatives vary significantly based on substituent type, position, and electronic properties. Key analogs include:

Compound Substituent Key Properties
1-(But-2-yn-1-yl)piperazine Alkyne (but-2-yn-1-yl) Linear structure; electron-withdrawing alkyne group; potential for click chemistry
1-(3-Chlorophenyl)piperazine (mCPP) Aromatic (3-chlorophenyl) 5-HT1B/1C receptor agonist; psychoactive effects
1-(4-Chlorobenzhydryl)piperazine Bulky aromatic (chlorobenzhydryl) Cytotoxic against cancer cell lines (e.g., HEPG2, MCF7)
1-(2-Aminoethyl)piperazine Alkyl amine (2-aminoethyl) Adsorbent modifier for graphene oxide; enhances material accessibility
1-(2-Methoxyphenyl)piperazine Aromatic (2-methoxyphenyl) High dopamine D2 receptor affinity; used in CNS drug design
  • Electronic Effects : The alkyne group in 1-(but-2-yn-1-yl)piperazine is electron-withdrawing, contrasting with electron-donating groups like methoxy in 1-(2-methoxyphenyl)piperazine. This difference impacts receptor binding and metabolic pathways .
  • Steric Effects : Bulky substituents (e.g., chlorobenzhydryl) enhance cytotoxicity but may reduce solubility, whereas linear alkynes like but-2-yn-1-yl balance steric hindrance and reactivity .

Physicochemical Properties

  • Reactivity : The alkyne group in 1-(but-2-yn-1-yl)piperazine enables participation in Huisgen cycloaddition (click chemistry), unlike aryl or alkyl analogs. This reactivity is valuable in bioconjugation and materials science .
  • Stability: Piperazine derivatives with electron-withdrawing groups (e.g., alkyne, chlorophenyl) may resist oxidative degradation better than electron-rich analogs. For example, MnO2-mediated oxidation of fluoroquinolones targets the piperazine ring, but substituent type alters degradation rates .

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